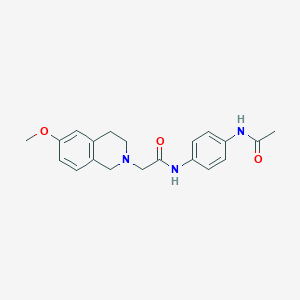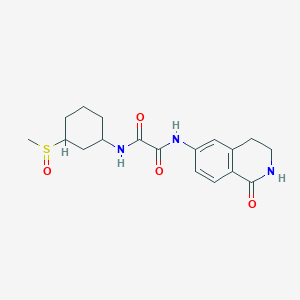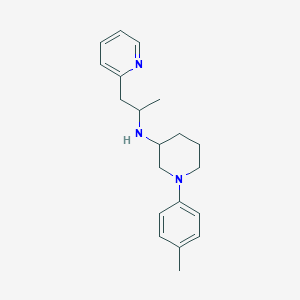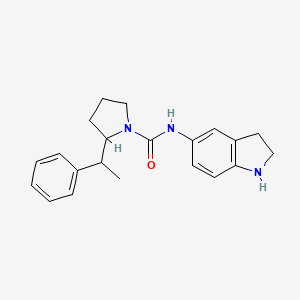
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide leads to the inhibition of neurotransmitter release, including glutamate and GABA, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is its potential off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the effects of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists for mGluR7 may lead to the development of more effective treatments for neurological and psychiatric disorders.
合成方法
The synthesis of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves several steps, including the reaction of 4-acetamidophenylboronic acid with 2-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline, followed by the coupling of the resulting intermediate with chloroacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been widely used in scientific research to study the role of mGluR7 in various neurological and psychiatric disorders. For example, studies have shown that activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)21-17-4-6-18(7-5-17)22-20(25)13-23-10-9-15-11-19(26-2)8-3-16(15)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRWSSLZLFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)


![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
